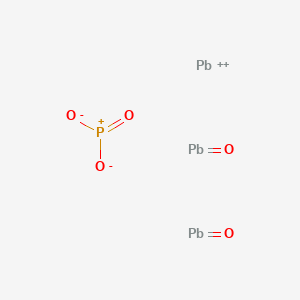

Trilead dioxide phosphonate

説明

Trilead dioxide phosphonate is a chemical compound that has garnered significant attention due to its unique properties and applications. It is identified as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA) due to its classification as toxic for reproduction . This compound is primarily used in various industrial applications, including as a stabilizer in polyvinyl chloride (PVC) and as a catalyst in certain chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trilead dioxide phosphonate typically involves the reaction of lead dioxide with phosphonic acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the formation of the desired product. The process may also involve the use of solvents to facilitate the reaction and improve yield .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale chemical processes that ensure high purity and consistency. The production methods are designed to minimize environmental impact and ensure the safety of workers. These methods often involve the use of advanced equipment and technology to control reaction parameters and optimize production efficiency .

化学反応の分析

Types of Reactions: Trilead dioxide phosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various lead oxides, phosphonic acid derivatives, and substituted phosphonates .

科学的研究の応用

Key Applications

-

Thermal Stabilization in PVC

- Trilead dioxide phosphonate is extensively used as a thermal stabilizer in PVC formulations. It helps to enhance the thermal stability of PVC by neutralizing hydrochloric acid (HCl) released during thermal degradation, thus prolonging the material's lifespan and performance under heat .

- Case Study : Research indicates that the addition of dibasic lead phosphite improves the decomposition temperature of azodicarbonamide (ABFA), a common blowing agent in PVC processing. The stabilizer effectively reduces the activation energy required for decomposition, leading to more efficient processing conditions .

- Cable Insulation

- Coatings and Adhesives

- Rubber Products

- Chemical Intermediate

Environmental and Health Considerations

While this compound has beneficial applications, it is important to note its classification as a substance of very high concern (SVHC) due to potential reproductive toxicity and environmental hazards. Regulatory assessments highlight the need for careful handling and adherence to safety guidelines during its use .

Data Summary Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Thermal Stabilization | Used in PVC formulations | Enhances thermal stability, reduces HCl release |

| Cable Insulation | In rigid/plasticized cable compositions | Provides heat/light resistance |

| Coatings & Adhesives | Improves adhesion properties | Offers long-term stability |

| Rubber Products | Stabilizes rubber materials | Enhances durability under heat |

| Chemical Intermediate | Used in synthesis of other lead compounds | Versatile application across industries |

作用機序

The mechanism of action of trilead dioxide phosphonate involves its interaction with molecular targets such as enzymes and metal ions. The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation. Additionally, its interaction with metal ions can lead to the formation of stable complexes, affecting various biochemical pathways .

類似化合物との比較

Lead dioxide: Similar in its lead content but differs in its lack of phosphonate group.

Phosphonic acid: Contains the phosphonate group but lacks the lead component.

Lead phosphonate: Shares both lead and phosphonate components but differs in oxidation state and structure.

Uniqueness: Trilead dioxide phosphonate is unique due to its combination of lead and phosphonate groups, which confer distinct chemical properties and reactivity. Its classification as a Substance of Very High Concern highlights its significant impact on health and the environment, distinguishing it from other similar compounds .

生物活性

Trilead dioxide phosphonate, also known as dibasic lead phosphite (CAS Number: 12141-20-7), is a compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, including its toxicological profile, applications, and case studies.

This compound is characterized by the following properties:

- Molecular Formula :

- Molecular Weight : 732 g/mol

- IUPAC Name : Hydrogen phosphite; lead(2+); oxolead

- CAS Number : 12141-20-7

This compound is primarily used in industrial applications, particularly as a stabilizer in polyvinyl chloride (PVC) formulations and as a flame retardant.

Toxicological Profile

The biological activity of this compound is closely linked to its toxicological effects. Lead compounds are known for their potential health hazards, particularly regarding neurodevelopmental effects in children and hematological issues in adults. The following summarizes key findings related to its toxicity:

- Carcinogenicity : this compound has been classified as potentially carcinogenic based on its lead content, which is associated with various cancers .

- Neurodevelopmental Effects : Exposure to lead compounds, including this compound, has been linked to impaired cognitive function in children, with no identified safe exposure level .

- Kidney Damage : Chronic exposure can lead to nephrotoxicity, particularly in individuals with pre-existing conditions affecting kidney function .

Case Study 1: PVC Stabilization

A study investigated the effects of this compound on the thermal stability of PVC. The findings indicated that the compound acts as an effective thermal stabilizer, enhancing the decomposition temperature of PVC composites. The presence of this compound was shown to neutralize hydrochloric acid released during PVC degradation, thus improving material longevity .

Case Study 2: Environmental Impact Assessment

An environmental assessment highlighted the risks associated with this compound in waste management scenarios. The compound's persistence in the environment raises concerns about bioaccumulation and potential endocrine disruption. Regulatory bodies have recommended further studies to evaluate its long-term ecological impacts .

Data Summary

The following table summarizes key findings from various studies on this compound:

特性

IUPAC Name |

hydrogen phosphite;lead(2+);oxolead | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HO3P.2O.3Pb/c1-4(2)3;;;;;/h1H;;;;;/q-2;;;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZQCXJJXWHRDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP([O-])[O-].O=[Pb].O=[Pb].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HO5PPb3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

7.3e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12141-20-7 | |

| Record name | Lead oxide phosphonate (Pb3O2(HPO3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012141207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trilead dioxide phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。